Product packaging for 2H-benzo[b][1,4]oxazin-4(3H)-amine(Cat. No.:CAS No. 104255-56-3)

2H-benzo[b][1,4]oxazin-4(3H)-amine

Cat. No.: B009193
CAS No.: 104255-56-3
M. Wt: 150.18 g/mol
InChI Key: NZYXMYZEQMXRSF-UHFFFAOYSA-N
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Description

2H-Benzo[b][1,4]oxazin-4(3H)-amine is a versatile benzoxazinone derivative, a privileged heterocyclic scaffold recognized for its significant potential in synthetic and medicinal chemistry research. This compound serves as a key synthetic intermediate for constructing more complex molecular architectures, particularly in the development of novel pharmacologically active agents. The rigid, planar structure of the benzoxazinone core is of high interest in drug discovery, facilitating interactions with biological targets. Researchers utilize this amine-functionalized benzoxazinone as a fundamental building block in the synthesis of compounds for investigating anticancer, antimicrobial, and antifungal activities. Its structure is amenable to further functionalization, for instance, through coupling with various pharmacophores via amide bond formation or incorporation into triazole-linked hybrids using click chemistry, a highly efficient and reliable synthetic method. This allows for the creation of diverse compound libraries for high-throughput screening and structure-activity relationship (SAR) studies. Intended Use & Handling: This product is labeled For Research Use Only (RUO) and is intended solely for laboratory research purposes. It is not intended for use in diagnostic procedures, drug administration, or any other human or veterinary applications. Researchers should handle this compound with appropriate personal protective equipment, including gloves and eyeshields, in accordance with their institution's safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10N2O B009193 2H-benzo[b][1,4]oxazin-4(3H)-amine CAS No. 104255-56-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dihydro-1,4-benzoxazin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c9-10-5-6-11-8-4-2-1-3-7(8)10/h1-4H,5-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZYXMYZEQMXRSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2N1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60543948
Record name 2,3-Dihydro-4H-1,4-benzoxazin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60543948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104255-56-3
Record name 2,3-Dihydro-4H-1,4-benzoxazin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60543948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Computational and Theoretical Investigations of 2h Benzo B 1 2 Oxazin 4 3h Amine Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure, reactivity, and spectroscopic properties of benzoxazine (B1645224) derivatives.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a widely used computational method to investigate the geometric and electronic properties of benzoxazine systems. researchgate.netresearchgate.net DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-31+G(d,p) or 6-311++G(d,p), are employed to optimize molecular geometries and predict various properties. researchgate.netsemanticscholar.org

Key electronic properties and reactivity descriptors derived from DFT calculations for benzoxazine derivatives include:

Natural Bond Orbital (NBO) Analysis: This analysis helps in understanding charge transfer within the molecule and the stabilization energies associated with intramolecular interactions. researchgate.net

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for predicting chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

Global Reactivity Parameters: Parameters such as electronegativity, hardness, and softness are calculated to provide a quantitative measure of the reactivity of the compounds. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps are used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack, as well as potential hydrogen bonding interactions. researchgate.net

Table 1: Key DFT-Calculated Parameters for Benzoxazine Derivatives

ParameterDescriptionSignificance
HOMO-LUMO Gap The energy difference between the highest occupied and lowest unoccupied molecular orbitals.Indicates chemical reactivity and kinetic stability. A larger gap implies higher stability. researchgate.net
NBO Charges Charges on individual atoms calculated using the Natural Bond Orbital method.Provides insight into the charge distribution and electrostatic interactions within the molecule. researchgate.net
MEP Analysis Visualization of the molecular electrostatic potential surface.Identifies electron-rich and electron-deficient regions, predicting sites for chemical reactions. researchgate.net
Intramolecular H-bond Energy The calculated strength of hydrogen bonds within a single molecule.Influences molecular conformation, stability, and reactivity, such as in ring-opening polymerization. researchgate.net

Photophysical Behavior Analysis and Excited State Dynamics

The photophysical properties of benzoxazine derivatives are of great interest for their potential use in optoelectronic materials and as photosensitizers. researchgate.netresearchgate.net Investigations into their fluorescence and phosphorescence characteristics reveal how their chemical structure influences their light-emitting behavior.

Studies on differently substituted benzophenoxazine and thiazine (B8601807) dyes have shown that their photophysical properties are highly dependent on the nature of substituents and the solvent environment. nih.gov For instance, non-halogenated oxazines generally exhibit very low triplet quantum yields (ΦT < 0.03) and relatively long triplet lifetimes (~40 µs) in acidic methanol. nih.gov In contrast, iodinated derivatives show significantly higher triplet yields (up to 0.5) and shorter lifetimes (~10 µs), which is attributed to the heavy-atom effect enhancing spin-orbit coupling. nih.gov

The fluorescence of benzoxazine derivatives can be observed from both the excited base and the protonated base forms, particularly in basic solvents. nih.gov The absorption and emission spectra of benzoxazine derivatives are also solvent-dependent, showing shifts in peak positions with varying solvent polarity. researchgate.net For example, a study on a furfurylamine-derived dihydro-1,3,2H-benzoxazine showed broad absorption peaks in the range of 282-291 nm and emission peaks between 297-313 nm in various solvents. researchgate.net The development of luminescent polybenzoxazines, where the chromophore is integrated into the polymer structure, is an active area of research, with potential applications in light-emitting devices. researchgate.net

Table 2: Photophysical Properties of Selected Benzoxazine Derivatives

Compound TypePropertyObservation in Acidic MethanolObservation in Basic MethanolReference
Non-halogenated Oxazines Triplet Quantum Yield (ΦT)Very low (< 0.03)Not observed nih.gov
Triplet Lifetime (τT)~40 µsNot applicable nih.gov
Iodinated Oxazines Triplet Quantum Yield (ΦT)High (up to 0.5)Up to 0.2 nih.gov
Triplet Lifetime (τT)~10 µs~1 µs nih.gov

Energetic and Mechanistic Studies of Reaction Pathways

Computational studies have been crucial in understanding the mechanisms of reactions involving benzoxazines, particularly their ring-opening polymerization (ROP). researchgate.netacs.org DFT calculations can map out the potential energy surface of a reaction, identifying transition states and calculating activation energies, which provides deep insight into the reaction kinetics.

One key finding is the significant role of intramolecular hydrogen bonding in lowering the activation energy for the ROP of certain benzoxazines. researchgate.net For an ortho-amide functional benzoxazine, DFT calculations suggested that an intramolecular hydrogen bond softens the C-O bond of the oxazine (B8389632) ring, leading to a reduced activation energy and consequently a lower polymerization temperature compared to its para-isomer, which lacks this interaction. researchgate.net

The mechanism of benzoxazine formation itself, a Mannich-type condensation, has been investigated by directly observing reaction intermediates using mass spectrometry coupled with infrared multiple photon dissociation (IRMPD) spectroscopy, with results supporting an iminium-based mechanism. acs.org Furthermore, the curing of benzoxazines with amines has been studied, revealing a multi-step reaction mechanism that includes nucleophilic substitution, thermal decomposition, and electrophilic addition. rsc.orgfrontiersin.org These mechanistic insights are vital for designing catalysts and controlling the polymerization process to obtain materials with desired properties. acs.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules, including conformational changes and intermolecular interactions. mapyourshow.comnih.gov For benzoxazine systems, MD simulations have been applied to understand the structure and properties of both monomers and their resulting polymers.

MD simulations have been used to validate the structure of poly(benzoxazine) networks. mapyourshow.com By comparing simulated thermophysical properties, such as the glass transition temperature (Tg) and coefficient of thermal expansion (CTE), with experimental data, researchers can refine their models of the polymer network. mapyourshow.com These simulations can also account for the presence of impurities and their effect on the material properties. mapyourshow.com

A significant focus of MD studies on benzoxazines has been the role of hydrogen bonding. acs.orgacs.org Simulations can reveal the formation and dynamics of both intramolecular and intermolecular hydrogen bonds. acs.orgacs.org These interactions are crucial in determining the curing behavior of benzoxazine monomers and the thermal properties of the resulting polymers. acs.org For example, MD simulations have helped to elucidate how different strengths of hydrogen bonding, influenced by the electronic properties of substituents, affect the glass transition temperature of polybenzoxazines. acs.org Conformational analysis of various benzoxazine derivatives has also been performed to understand their structure-activity relationships, particularly for biologically active compounds. nih.govresearchgate.net

In Silico Screening and Molecular Docking Studies of 2H-benzo[b]mapyourshow.comresearchgate.netoxazin-4(3H)-amine Derivatives

In silico screening and molecular docking are computational techniques central to modern drug discovery and materials science. These methods are used to predict the interaction between a small molecule (ligand) and a macromolecular target, typically a protein. For benzoxazine derivatives, these studies have been instrumental in identifying and optimizing compounds with potential therapeutic applications. ijpsjournal.comnih.gov

A variety of benzoxazine derivatives have been screened in silico for their potential as antimicrobial, anticancer, and anti-inflammatory agents. ijpsjournal.comnih.govacs.org For instance, derivatives of 2H-benzo[b] mapyourshow.comresearchgate.netoxazin-3(4H)-one were synthesized and evaluated as antimicrobial agents. ijpsjournal.com Molecular docking studies were performed against E. coli DNA gyrase, a crucial bacterial enzyme, to predict the binding affinities and interaction modes of the synthesized compounds. ijpsjournal.com Such studies provide a rationale for the observed biological activity and guide the design of more potent analogs. ijpsjournal.com

Similarly, novel benzoxazines have been investigated as inhibitors of the Receptor for Advanced Glycation End products (RAGE), which is implicated in diabetic complications and tuberculosis. mdpi.com Docking calculations predicted the binding poses of these compounds within the RAGE receptor, highlighting key interactions like cation-pi and hydrogen bonds. mdpi.com In other research, benzoxazole-thiazolidinone hybrids were screened as potential inhibitors of SARS-CoV-2 proteases using molecular docking and MD simulations to assess the stability of the ligand-protein complex. nih.gov

Prediction of Binding Modes with Biomolecular Targets

A primary outcome of molecular docking studies is the prediction of the binding mode of a ligand within the active site of its biological target. This includes the ligand's conformation and its specific interactions with amino acid residues.

For example, in the study of 2H-benzo[b] mapyourshow.comresearchgate.netoxazin-3(4H)-one derivatives as antimicrobials, the docking results revealed that the most potent compounds formed hydrogen bonds with key residues like Asp73 in the active site of E. coli DNA gyrase B. ijpsjournal.com The docking scores correlated well with the experimentally determined antimicrobial activity. ijpsjournal.com

In another study targeting acetylcholinesterase (AChE) with benzo mapyourshow.comresearchgate.netoxazin-3(4H)-one derivatives for potential Alzheimer's disease therapy, molecular dynamics simulations showed that the most promising compound formed a highly stable complex within the AChE active site. nih.gov The stability of this complex was attributed to specific interactions that enable selective inhibition of the enzyme's function. nih.gov Similarly, docking of benzoxazole (B165842) derivatives into the active site of HIV integrase showed that the carbonyl groups of the compounds interact with Mg2+ ions, while aryl side chains engage in π-stacking with a deoxycytosine residue of the viral DNA. nih.gov These detailed predictions of binding modes are invaluable for structure-based drug design, allowing for the rational optimization of lead compounds to improve their affinity and selectivity. ijpsjournal.com

Table 3: Examples of Biomolecular Targets for Benzoxazine Derivatives in Docking Studies

Benzoxazine Derivative ClassBiomolecular TargetTherapeutic AreaKey Predicted InteractionsReference
2H-benzo[b] mapyourshow.comresearchgate.netoxazin-3(4H)-one E. coli DNA gyrase BAntimicrobialHydrogen bonding with Asp73, Met95, Glu50 ijpsjournal.com
Benzo mapyourshow.comresearchgate.netoxazin-3(4H)-one Acetylcholinesterase (AChE)Alzheimer's DiseaseStable complex formation in the active site nih.gov
2-phenyl-dihydro-benzo[d] mapyourshow.comnih.govoxazine RAGE ReceptorAnti-diabetic/Anti-tuberculosisCation-pi interaction with Arg104, H-bonds mdpi.com
Benzoxazole-thiazolidinone hybrids SARS-CoV-2 3CL ProteaseAntiviralHydrogen bonds with catalytic dyad (Cys145) nih.gov
Benzoxazole derivatives HIV IntegraseAnti-HIVInteraction with Mg2+ ions, π-stacking with DNA nih.gov

Understanding Structure-Binding Affinity Relationships

Computational studies, including molecular docking and quantitative structure-activity relationship (QSAR) analyses, have been instrumental in elucidating the structure-binding affinity relationships of 2H-benzo[b] ijpsjournal.comnih.govoxazin-3(4H)-one derivatives. These studies have identified key structural features that govern the interactions of these compounds with various biological targets, such as enzymes and receptors.

Molecular Docking Studies:

Molecular docking simulations have been employed to predict the binding modes and affinities of 2H-benzo[b] ijpsjournal.comnih.govoxazin-3(4H)-one derivatives with several important biological targets.

PI3Kα Inhibitors: In a study focused on developing anticancer agents, derivatives of the 2H-benzo[b] ijpsjournal.comnih.govoxazine scaffold were investigated as inhibitors of PI3Kα, a protein kinase frequently overexpressed in cancer. nih.gov Molecular docking of a particularly potent derivative, compound 7f, revealed four key hydrogen bonding interactions with the PI3K enzyme. nih.gov This highlights the importance of hydrogen bond donors and acceptors in the benzoxazine scaffold for effective binding to the kinase active site.

Acetylcholinesterase Inhibitors: While not a direct analogue, a study on 2H-benzo[b] ijpsjournal.comnih.govthiazin-3(4H)-one derivatives, which shares a similar core structure, provided insights into binding with acetylcholinesterase (AChE), a key enzyme in the pathology of Alzheimer's disease. mdpi.com Docking simulations showed that the 2H-benzo[b] ijpsjournal.comnih.govthiazin-3(4H)-one ring of the most active compounds, 3i and 3j, engaged in π–π interactions with the indole (B1671886) ring of Trp286 in the enzyme's active site. mdpi.com Furthermore, the carbonyl group at the 3-position formed a crucial hydrogen bond with Ser293. mdpi.com This suggests that the aromatic portion of the benzoxazine scaffold is vital for anchoring within the active site through π–π stacking, while the substituent at the 3-position can form critical hydrogen bonds.

Platelet Aggregation Inhibitors: Molecular docking studies on 4,7-disubstituted-2H-benzo[b] ijpsjournal.comnih.gov-oxazin-3(4H)-ones as platelet aggregation inhibitors revealed that these compounds could fit well within the binding site of the GPIIb/IIIa receptor. This interaction is believed to be the basis for their antagonist activity.

Antimicrobial Agents: In the context of antimicrobial research, molecular docking studies of 2H-benzo[b] ijpsjournal.comnih.govoxazin-3(4H)-one derivatives targeting E. coli DNA gyrase showed that the most active compounds formed strong binding interactions with key amino acid residues in the active site. ijpsjournal.com

Structure-Activity Relationship (SAR) Studies:

SAR studies, which correlate chemical structure with biological activity, have provided valuable data on the influence of various substituents on the benzoxazine scaffold.

Anticancer Activity: A study on novel 2H-benzo[b] ijpsjournal.comnih.govoxazin-3(4H)-one derivatives as potential anticancer agents identified an imidazole (B134444) derivative with a para-CF3 substituted benzene (B151609) ring at the C-2 position as a potent anti-leukemic agent. nih.gov This indicates that substitutions at the C-2 position of the oxazine ring can significantly modulate the anticancer activity. Another study that linked the 2H-benzo[b] ijpsjournal.comnih.govoxazin-3(4H)-one scaffold to 1,2,3-triazoles found that these hybrid molecules exhibited potent activity against several cancer cell lines. nih.gov The most active compounds, 14b and 14c, demonstrated strong inhibitory effects against the A549 lung cancer cell line. nih.gov

Platelet Aggregation Inhibition: For a series of 2H-benzo[b] ijpsjournal.comnih.govoxazin-3(4H)-one derivatives tested as inhibitors of ADP-induced platelet aggregation, the substitution pattern on the benzoxazine core was found to be critical for activity. nih.gov Compound 7a in this series showed the most potent inhibitory effect. nih.gov

The following table summarizes the inhibitory activities of selected 2H-benzo[b] ijpsjournal.comnih.govoxazin-3(4H)-one derivatives against various biological targets.

Compound IDTargetActivity (IC50)Reference
7a Platelet Aggregation10.14 µmol/L ijpsjournal.com
7f PI3KαNot specified in abstract nih.gov
9c Leukemia CellsPotent nih.gov
14b A549 Cancer Cells7.59 ± 0.31 µM nih.gov
14c A549 Cancer Cells18.52 ± 0.59 µM nih.gov
3i Acetylcholinesterase0.027 µM mdpi.com
3j Acetylcholinesterase0.025 µM mdpi.com
9u Platelet Aggregation9.20 µM

Inference for 2H-benzo[b] ijpsjournal.comnih.govoxazin-4(3H)-amine:

Structure Activity Relationship Sar Studies and Molecular Design Principles for 2h Benzo B 1 2 Oxazin 4 3h Amine Derivatives

Elucidating Key Structural Determinants for Biological Profiles

The biological activity of 2H-benzo[b] nih.govarkat-usa.orgoxazine (B8389632) derivatives is fundamentally linked to their core structure. The fusion of a benzene (B151609) ring with a 1,4-oxazine ring creates a rigid bicyclic system that serves as a scaffold for various functional groups. This core structure is implicated in a range of biological activities, including antimicrobial, antitumor, and platelet aggregation inhibition. nih.govrasayanjournal.co.in

The key structural elements responsible for the biological profiles of these compounds include the benzoxazine (B1645224) nucleus itself, the nature of the substituent at the N-4 position, and the substitution pattern on the aromatic ring. The heterocyclic oxazine ring, with its nitrogen and oxygen atoms, provides sites for hydrogen bonding, which can be critical for receptor binding. For instance, in related benzothiazine analogs, the core ring system engages in crucial interactions with enzyme active sites. Docking studies have shown that the 2H-benzo[b] nih.govarkat-usa.orgthiazin-3(4H)-one ring can form π–π interactions with aromatic amino acid residues like Trp286 and hydrogen bonds via its carbonyl and amino groups with residues such as Ser293. mdpi.com These types of interactions are likely key determinants for the biological activity of oxazine analogs as well.

Impact of Substituent Variations on Activity and Selectivity

The potency and selectivity of 2H-benzo[b] nih.govarkat-usa.orgoxazine derivatives can be finely tuned by modifying the substituents on the core scaffold. SAR studies have systematically explored these modifications, revealing clear trends for various biological activities.

Anticancer Activity: In the context of hypoxia-targeted cancer therapeutics, substituent changes on a phenyl group attached to the benzoxazine core have a dramatic effect. A study on 2H-benzo[b] nih.govarkat-usa.orgoxazine derivatives revealed that moving chloro and methyl groups on this phenyl ring could increase the cytotoxicity against HepG2 tumor cells under hypoxic conditions by approximately nine-fold. nih.gov Specifically, compound 11 (structure not fully detailed in source) showed an IC₅₀ of 10 ± 3.7 µM in hypoxic cells, a significant improvement over the lead compound 10 (IC₅₀ of 87 ± 1.8 µM). nih.gov For a different series of 4-aryl-3,4-dihydro-2H-1,4-benzoxazines, the inclusion of hydroxyl groups on the benzoxazine ring (Ring A) and an N-aryl substituent (Ring B) was found to be beneficial for antiproliferative activity. A para-amino group on a third aryl ring (Ring C) was shown to significantly enhance potency, with compound 14f displaying IC₅₀ values between 7.84–16.2 µM against a panel of cancer cell lines. mdpi.com

Antibacterial and Antioxidant Activity: Substituents also heavily influence antibacterial and antioxidant properties. In a series of synthesized 2H-benzo[b] nih.govarkat-usa.orgoxazines, a derivative featuring both chlorine and methyl substituents (3h ) exhibited the highest antibacterial activity, with inhibition zones of 14-19 mm. arkat-usa.org Another compound from the same series, 3d , which has methoxy (B1213986) and methyl substituents, showed strong antioxidant activity with an IC₅₀ value of 53.33 µg/ml. arkat-usa.org This indicates that electron-donating (methoxy) and electron-withdrawing (chloro) groups can be strategically used to modulate different biological effects.

Platelet Aggregation Inhibition: In a series of related 2H-benzo[b] nih.govarkat-usa.orgoxazin-3(4H)-one derivatives, which inhibit ADP-induced platelet aggregation, the substitution pattern was again critical. The compounds showed IC₅₀ values ranging from 10.14 to 18.83 μmol/L. nih.govsigmaaldrich.com Compound 7a was the most potent in this series, with an IC₅₀ of 10.14 μmol/L. nih.govsigmaaldrich.com While the specific substituents for each compound in the series were not detailed in the source, the range of potencies underscores the sensitivity of this biological activity to structural modifications on the benzoxazine core. sigmaaldrich.com

Compound Series/NumberSubstituentsBiological ActivityPotency (IC₅₀) / FindingSource(s)
Hypoxia-targeted agents
Compound 10 (Substituents not specified)Anticancer (Hypoxic HepG2)87 ± 1.8 µM nih.gov
Compound 11 Chloro and methyl groups (repositioned)Anticancer (Hypoxic HepG2)10 ± 3.7 µM nih.gov
4-Aryl-benzoxazines
Compound 14f Contains hydroxyl and a para-amino groupAnticancer (various cell lines)7.84–16.2 µM mdpi.com
General purpose agents
Compound 3h Chlorine and methyl groupsAntibacterialHigh activity (14-19mm inhibition) arkat-usa.org
Compound 3d Methoxy and methyl groupsAntioxidant53.33 µg/ml arkat-usa.org
Platelet Aggregation Inhibitors
Compound 7a (Substituents not specified)Platelet Aggregation Inhibition10.14 µmol/L nih.govsigmaaldrich.com
Compounds 7a-g (Various substituents)Platelet Aggregation Inhibition10.14-18.83 µmol/L nih.govsigmaaldrich.com

Rational Design Strategies for Optimizing Biological Activity of 2H-benzo[b]nih.govnih.govoxazin-4(3H)-amine Analogs

The optimization of the 2H-benzo[b] nih.govarkat-usa.orgoxazine scaffold relies on several rational design strategies aimed at enhancing potency, selectivity, and pharmacokinetic properties.

One prominent strategy is the development of bioreductive prodrugs that specifically target the unique microenvironment of solid tumors. nih.gov Hypoxia, or low oxygen levels, is a common feature of tumors and creates a reductive environment. By introducing a reductive group onto the oxazine moiety, hybrid compounds can be created that are preferentially activated in hypoxic cells, leading to selective toxicity against cancer cells while sparing normal, well-oxygenated tissues. nih.gov This approach led to the development of compounds with significantly higher potency under hypoxic conditions. nih.gov

Another powerful strategy is structural hybridization , which involves combining two or more pharmacophores into a single molecule to achieve synergistic or additive effects. nih.gov For example, researchers have linked the 2H-1,4-benzoxazin-3(4H)-one core with 1,2,3-triazole moieties. This design creates a new molecular entity that retains the beneficial properties of both components, potentially leading to enhanced efficacy and improved therapeutic outcomes. nih.gov

Modern synthetic methods are also a cornerstone of rational design. The use of transition-metal-catalyzed cross-coupling reactions , such as the Buchwald–Hartwig amination, allows for the systematic and efficient synthesis of a diverse library of analogs. mdpi.com This method has been used to prepare a series of 4-aryl-substituted 1,4-benzoxazines, enabling a thorough exploration of the SAR at the N-4 position and leading to the identification of compounds with potent anticancer activity. mdpi.com

Conformational Aspects Influencing SAR within the 2H-benzo[b]nih.govnih.govoxazin-4(3H)-amine Core

The three-dimensional conformation of the 2H-benzo[b] nih.govarkat-usa.orgoxazine ring system is a critical, albeit often overlooked, aspect of its structure-activity relationship. The dihydro-1,4-oxazine ring is not planar and, similar to other six-membered heterocyclic rings, is expected to exist in various non-planar conformations, such as a half-chair or a half-boat. researchgate.net The specific conformation adopted influences the relative spatial orientation of the substituents, which in turn dictates how the molecule interacts with its biological target.

Computational studies and molecular modeling provide valuable insights into these conformational preferences. For example, the 3D molecular structure of certain 2H-1,4-benzoxazin-3(4H)-one derivatives linked to a 1-phenyl-1H-1,2,3-triazole reveals two intersecting rigid planar structures. This specific conformation is hypothesized to allow the molecules to insert into the DNA of tumor cells in a manner compared to a pair of scissors, thereby inducing DNA damage and subsequent cell death. nih.gov This mechanism is entirely dependent on the molecule's ability to adopt the correct 3D shape.

Furthermore, docking simulations of the structurally related 2H-benzo[b] nih.govarkat-usa.orgthiazin-3(4H)-one derivatives with the acetylcholinesterase enzyme highlight the importance of conformation in target binding. mdpi.com These studies show that the thiazinone ring exhibits π–π interactions with the indole (B1671886) ring of Trp286, while its carbonyl group forms a hydrogen bond with Ser293. mdpi.com The precise geometry required for these multiple points of contact is dictated by the ring's conformation. Substituents on the core structure can influence this conformational equilibrium, thereby modulating binding affinity and biological activity. Therefore, a comprehensive understanding of the conformational landscape of the 2H-benzo[b] nih.govarkat-usa.orgoxazin-4(3H)-amine core is essential for the rational design of new and improved therapeutic agents.

Advanced Spectroscopic Characterization of 2h Benzo B 1 2 Oxazin 4 3h Amine and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of benzoxazine (B1645224) derivatives. Through the analysis of ¹H and ¹³C spectra, along with two-dimensional correlation experiments, a complete and unambiguous assignment of the molecular skeleton can be achieved. nih.govnih.gov

Proton (¹H) NMR Analysis

Proton NMR provides detailed information about the chemical environment of hydrogen atoms within a molecule. In the context of 2H-benzo[b] rasayanjournal.co.inbeilstein-journals.orgoxazine (B8389632) analogues, the ¹H NMR spectrum exhibits characteristic signals for the aromatic, oxazine ring, and substituent protons.

The protons on the benzene (B151609) ring typically appear as a complex multiplet in the aromatic region, generally between δ 6.5 and 7.5 ppm. rasayanjournal.co.in The protons of the two methylene (B1212753) groups in the oxazine ring are particularly diagnostic. The protons of the O-CH₂-N group are deshielded by the adjacent oxygen and nitrogen atoms, typically resonating at approximately δ 5.0-5.7 ppm. researchgate.net The protons of the Ar-CH₂-N group are found slightly more upfield, usually in the range of δ 3.9-5.0 ppm. rasayanjournal.co.inresearchgate.netrsc.org For the parent compound, 2H-benzo[b] rasayanjournal.co.inbeilstein-journals.orgoxazin-4(3H)-amine, the N-H proton of the amine group would also produce a distinct signal, the chemical shift of which can vary depending on the solvent and concentration.

Compound AnalogueProton GroupChemical Shift (δ) in ppmReference
3,4-dihydro-2H-benzo-1,3-oxazine derivativeAr-H7.32-6.68 rasayanjournal.co.in
O-CH₂-N5.46
Ar-CH₂-N4.42
Lignin-derived benzoxazine (PL-a)O-CH₂-N5.4 rsc.org
Ar-CH₂-N4.6
Lignin-derived benzoxazine (PL-pgl)O-CH₂-N4.8 rsc.org
Ar-CH₂-N3.9

Carbon-13 (¹³C) NMR Analysis

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon backbone of the molecule. The spectra of benzoxazine analogues show distinct signals for the aromatic carbons and the methylene carbons of the oxazine ring. nih.govnih.gov

The aromatic carbons typically resonate in the δ 115-150 ppm region, with the carbon attached to the oxygen atom (C-O) appearing at the more downfield end of this range. rasayanjournal.co.in The key diagnostic signals are those of the methylene carbons in the heterocyclic ring. The carbon of the O-CH₂-N group is highly deshielded and appears significantly downfield, often between δ 78-81 ppm. rsc.org The carbon of the Ar-CH₂-N group is found further upfield, typically in the range of δ 46-49 ppm. rasayanjournal.co.inrsc.org These characteristic shifts are crucial for confirming the formation and integrity of the benzoxazine ring system. rasayanjournal.co.in

Compound AnalogueCarbon GroupChemical Shift (δ) in ppmReference
3,4-dihydro-2H-benzo-1,3-oxazine derivativeO-CH₂-N79.00 rasayanjournal.co.in
Ar-CH₂-N46.20
Lignin-derived benzoxazine (PL-a)O-CH₂-N78.2 rsc.org
Ar-CH₂-N48.9
Lignin-derived benzoxazine (PL-pgl)O-CH₂-N80.3 rsc.org
Ar-CH₂-N48.6

Two-Dimensional (2D) NMR Correlation Techniques

While 1D NMR spectra provide essential data, complex structures or overlapping signals can necessitate the use of two-dimensional (2D) NMR experiments for unambiguous assignments. Techniques like Heteronuclear Single Quantum Coherence (HSQC) are particularly powerful. wikipedia.orgnih.gov An HSQC experiment correlates the chemical shifts of protons with their directly attached carbon atoms, providing definitive H-C connectivity.

In the analysis of benzoxazine analogues, HSQC is used to resolve overlapping signals and confirm the assignments of the methylene groups in the oxazine ring. rsc.org For instance, a study on lignin-derived benzoxazines used ¹H/¹³C HSQC to identify cross-peaks at δ 4.6/48.9 ppm and δ 5.4/78.2 ppm, definitively assigning them to the Ar–CH₂–N and O–CH₂–N moieties, respectively. rsc.org Other 2D techniques like COSY (Correlation Spectroscopy), which identifies proton-proton coupling networks, and HMBC (Heteronuclear Multiple Bond Correlation), which shows correlations between protons and carbons over two to three bonds, are also instrumental in assembling the complete molecular structure. wikipedia.orgresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of newly synthesized compounds. nih.gov Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to within 5 parts per million (ppm). nih.gov This precision allows for the calculation of a unique elemental formula, distinguishing it from other potential formulas with the same nominal mass.

For benzoxazine analogues, HRMS is used to verify that the synthesized product has the correct molecular formula. The experimental mass is compared to the theoretical mass calculated for the expected formula, and a close match provides strong evidence for the compound's identity.

Compound AnalogueMolecular Formula (Ion)Calculated m/zFound m/zReference
2-(4-Fluorophenyl)-4-phenylbenzo[b] rasayanjournal.co.inbeilstein-journals.orgoxazepineC₂₁H₁₅FNO (MH⁺)316.1138316.1134 rsc.org
4-(4-Chlorophenyl)-2-phenylbenzo[b] rasayanjournal.co.inbeilstein-journals.orgoxazepineC₂₁H₁₅ClNO (MH⁺)332.0842332.0840
4-(4-Bromophenyl)-2-phenylbenzo[b] rasayanjournal.co.inbeilstein-journals.orgoxazepineC₂₁H₁₅BrNO (MH⁺)376.0337376.0331

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule, making it an excellent tool for identifying the presence of specific functional groups. rasayanjournal.co.in The IR spectrum of a 2H-benzo[b] rasayanjournal.co.inbeilstein-journals.orgoxazine derivative will display a characteristic pattern of absorptions that confirm its key structural features.

Key absorptions include N-H stretching for the amine group, which typically appears as a sharp peak in the 3300-3500 cm⁻¹ region. pressbooks.pub Aromatic C-H stretching is observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene groups appears just below 3000 cm⁻¹. rasayanjournal.co.inpressbooks.pub The presence of the aromatic ring is further confirmed by C=C stretching absorptions in the 1450-1600 cm⁻¹ range. The C-O-C ether linkage of the oxazine ring gives rise to a strong, characteristic absorption, typically around 1230-1270 cm⁻¹. rasayanjournal.co.in

Vibrational ModeFunctional GroupCharacteristic Absorption (cm⁻¹)Reference
N-H StretchAmine (R-NH₂)3300 - 3500 (sharp) pressbooks.pub
C-H Stretch (Aromatic)Ar-H> 3000 pressbooks.pub
C-H Stretch (Aliphatic)-CH₂-2850 - 2960 rasayanjournal.co.inpressbooks.pub
C=C Stretch (Aromatic)Aromatic Ring1450 - 1620 rasayanjournal.co.in
C-O-C Stretch (Asymmetric)Aryl-Alkyl Ether~1250 rasayanjournal.co.in

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions. masterorganicchemistry.com Molecules containing chromophores—parts of a molecule that absorb light—are active in UV-Vis spectroscopy. libretexts.org

The 2H-benzo[b] rasayanjournal.co.inbeilstein-journals.orgoxazine core contains a benzene ring fused to a heteroatomic ring, which constitutes a significant chromophore. This structure is expected to exhibit π→π* transitions, where an electron is promoted from a π bonding orbital to a π* antibonding orbital. libretexts.org These transitions are characteristic of aromatic and other unsaturated systems. Additionally, the presence of nitrogen and oxygen atoms with non-bonding lone pairs of electrons can give rise to n→π* transitions, which are generally weaker and occur at longer wavelengths than π→π* transitions. libretexts.org The exact maximum absorption wavelength (λmax) is influenced by the specific substitution pattern on the benzoxazine ring system and the solvent used for analysis. masterorganicchemistry.com

Derivatization and Functionalization Strategies for the 2h Benzo B 1 2 Oxazin 4 3h Amine Scaffold

Chemical Modifications at the Nitrogen Atom (Position 4)

The exocyclic primary amine at the N-4 position of the 2H-benzo[b] nih.govnih.govoxazin-4(3H)-amine scaffold is a key site for derivatization. Its nucleophilic character allows for a variety of chemical transformations, primarily through N-acylation and N-alkylation reactions. These modifications are instrumental in exploring the structure-activity relationships of benzoxazine (B1645224) derivatives by introducing a diverse range of functional groups.

N-Acylation: The primary amine can be readily acylated using various acylating agents such as acyl chlorides or anhydrides. This reaction introduces an amide functionality, which can alter the electronic properties and hydrogen bonding capabilities of the molecule. For instance, reacting the parent amine with different substituted benzoyl chlorides would yield a library of N-aroylamidobenzoxazines. This strategy is analogous to the N-acylation of other heterocyclic amines, such as 2-aminobenzothiazoles, which are used to produce bioactive amides and carbamates. nih.gov

N-Alkylation: The introduction of alkyl groups at the N-4 position is another common strategy. This can be achieved through reactions with alkyl halides or via reductive amination with aldehydes or ketones. N-alkylation can increase the lipophilicity of the compound and introduce specific steric features. Regioselectivity is a key consideration in the N-alkylation of heterocyclic systems to ensure substitution occurs at the desired nitrogen atom. beilstein-journals.org

Table 1: Examples of Chemical Modifications at the N-4 Position
Reaction TypeReagent ExampleResulting Functional GroupPotential Impact
N-AcylationAcetyl ChlorideAcetamideIntroduces hydrogen bond acceptor
N-AcylationBenzoyl ChlorideBenzamideAdds aromatic ring for potential π-stacking
N-AlkylationMethyl IodideSecondary/Tertiary AmineIncreases basicity and lipophilicity
Reductive AminationAcetone + NaBH(OAc)₃IsopropylamineIntroduces branched alkyl group

Functionalization of the Fused Benzene (B151609) Ring

The fused benzene ring of the benzoxazine scaffold is amenable to functionalization through electrophilic aromatic substitution reactions. The position of substitution is directed by the activating, ortho-, para-directing nature of the ether oxygen and the deactivating, meta-directing nature of the nitrogen-containing portion of the oxazine (B8389632) ring. However, a more common and controlled strategy involves building the scaffold from pre-functionalized starting materials. nih.gov

Electrophilic Aromatic Substitution: Standard electrophilic substitution reactions can be applied to the benzoxazine core. masterorganicchemistry.com

Halogenation: Palladium-catalyzed regioselective halogenation of related 2H-benzo[b] nih.govnih.govoxazin-2-ones has been demonstrated using N-halosuccinimides (NCS, NBS, NIS), providing an efficient route to chlorinated, brominated, and iodinated derivatives. nih.govresearchgate.net This C-H functionalization strategy is highly valuable for introducing halogens that can serve as handles for further cross-coupling reactions. nih.govrsc.org

Nitration: Treatment with nitric acid in the presence of sulfuric acid can introduce a nitro group onto the aromatic ring. The nitro group is a versatile functional group that can be reduced to an amine, allowing for further derivatization.

Sulfonation: Fuming sulfuric acid can be used to introduce a sulfonic acid group, which significantly increases the polarity of the molecule. masterorganicchemistry.com

Synthesis from Functionalized Precursors: A highly effective method for achieving specific substitution patterns on the benzene ring is to begin the synthesis with a substituted 2-aminophenol (B121084). nih.gov For example, starting with 4-nitro-2-aminophenol allows for the direct incorporation of a nitro group at the desired position on the final benzoxazine scaffold.

Table 2: Strategies for Functionalizing the Fused Benzene Ring
StrategyReaction/PrecursorFunctional Group IntroducedReference/Principle
Direct HalogenationPd-catalyzed reaction with NBS-BrDirect C-H functionalization nih.govresearchgate.net
Direct NitrationHNO₃/H₂SO₄-NO₂Electrophilic Aromatic Substitution masterorganicchemistry.com
Precursor SynthesisStart with 4-chloro-2-aminophenol-ClControlled, regioselective synthesis nih.gov
Precursor SynthesisStart with 5-methoxy-2-aminophenol-OCH₃Controlled, regioselective synthesis

Alterations and Substitutions within the Oxazine Ring

Modifications to the oxazine ring itself are typically incorporated during the construction of the heterocyclic system rather than by direct functionalization of the pre-formed ring. The choice of precursors in the cyclization step dictates the substitution pattern at the C2 and C3 positions of the oxazine ring.

Substitution at C2 and C3: The synthesis of 2H-benzo[b] nih.govnih.govoxazines often involves the reaction of a 2-aminophenol with an α-haloketone or a related bifunctional electrophile. nih.gov By varying the structure of this second component, substituents can be introduced at the C2 and/or C3 positions. For example, using 2-bromo-1-phenylethanone would place a phenyl group at the C3 position. The synthesis of related 2H-benzo[b] nih.govnih.govoxazin-3(4H)-ones from 2-aminophenols and α-haloesters demonstrates how an alkyl group from the ester (e.g., ethyl 2-bromopropionate) can be installed at the C2 position, resulting in a 2-methyl substituted oxazinone. sigmaaldrich.com

Oxidation: While less common for oxazines than for their sulfur-containing bioisosteres (benzothiazines), oxidation of the heteroatoms is a potential modification. In related 1,4-thiazine systems, the sulfur atom can be selectively oxidized to a sulfoxide (B87167) or a sulfone using agents like m-CPBA, which significantly alters the electronics and polarity of the scaffold. rsc.org Analogous transformations on the oxazine ring are less explored but represent a potential avenue for derivatization.

Table 3: Introduction of Substituents on the Oxazine Ring via Synthesis
Target PositionSynthetic Precursor ExampleResulting SubstituentReference/Analogy
C2Ethyl 2-bromopropionate (for oxazinone)MethylAnalogous synthesis sigmaaldrich.com
C32-Bromo-1-phenylethanonePhenylGeneral synthetic route nih.gov
C2, C33-Bromo-2-butanoneDimethylGeneral synthetic route
Oxidation (Analogous)m-CPBA (on thiazine)Sulfoxide/SulfoneBioisosteric modification rsc.org

Scaffold Merging and Hybrid Molecule Design for Enhanced Profiles

Scaffold merging involves combining the 2H-benzo[b] nih.govnih.govoxazine core with other pharmacologically relevant moieties to create hybrid molecules. This strategy aims to integrate the properties of both scaffolds, potentially leading to compounds with improved activity, selectivity, or novel mechanisms of action.

This design approach can be realized in several ways:

Direct Fusion: While less common, another heterocyclic ring can be fused to the benzoxazine core.

Linker-Mediated Conjugation: A more frequent strategy involves connecting the benzoxazine scaffold to another pharmacophore via a flexible or rigid linker. This is exemplified in the design of acetylcholinesterase inhibitors where a 2H-benzo[b] nih.govnih.govthiazin-3(4H)-one core was linked to a 1,3,4-thiadiazole (B1197879) moiety through an acetylsulfide bridge. mdpi.com

Direct Attachment: A substituent on the benzoxazine core can be another heterocyclic ring. For example, in the development of CDK9 inhibitors, various pyrazole-containing side chains were attached to the nitrogen at position 4 of the 2H-benzo[b] nih.govnih.govoxazin-3(4H)-one scaffold. nih.gov

These hybrid molecules leverage the structural features of the benzoxazine core while incorporating additional interaction points from the merged scaffold, which can lead to enhanced biological profiles. researchgate.net

Table 4: Examples of Scaffold Merging and Hybrid Molecule Design
Core ScaffoldMerged Scaffold/PharmacophoreLinkage StrategyTarget/PurposeReference/Analogy
2H-benzo[b] nih.govnih.govthiazin-3(4H)-one1,3,4-ThiadiazoleAcetylsulfide linkerAcetylcholinesterase InhibitorsAnalogous hybrid design mdpi.com
2H-benzo[b] nih.govnih.govoxazin-3(4H)-onePyrazoleDirect attachment at N-4CDK9 InhibitorsHybrid design nih.gov
(S)-3-methyl-1,4-benzoxazineQuinoloneUsed as a reactant in synthesisAntibiotics (Levofloxacin)Scaffold as a building block mdpi.com

Emerging Research Directions and Future Perspectives for 2h Benzo B 1 2 Oxazin 4 3h Amine Research

Development of Novel and Efficient Synthetic Routes

The synthesis of the 2H-benzo[b] acs.orgrsc.orgoxazin-3(4H)-one core has been well-established through various methods, which provide a starting point for accessing the 4-amino derivative. A common route involves the reaction of 2-aminophenol (B121084) with chloroacetyl chloride. ijsr.net Another established two-step process includes the formation of ethyl 2-(2-nitrophenoxy) acetate (B1210297) from 2-nitrophenol (B165410), followed by reduction and in-situ cyclization. ijsr.net

Future research will likely focus on developing more direct and efficient methods to produce 2H-benzo[b] acs.orgrsc.orgoxazin-4(3H)-amine and its derivatives. Key areas of development include:

One-Pot Syntheses: Researchers have reported efficient one-pot procedures for the synthesis of the oxazinone core from o-aminophenols and 2-bromoalkanoates using DBU in an ionic liquid, achieving high yields in short reaction times. ijsr.net Adapting such streamlined methods for the direct synthesis of the 4-amino analogue is a logical next step.

Novel Reagents and Catalysts: The use of a trifluoroacetic anhydride/phosphoric acid medium has been shown to mediate C-C bond formation for oxazinone derivatives, notably avoiding the use of environmentally hazardous reagents like aluminum chloride (AlCl₃). nih.gov Exploring similar mild and selective reagents for the construction and derivatization of the 4-amino scaffold is a promising avenue.

Electrochemical Synthesis: Electrochemical methods, which can offer high efficiency and reduce the need for chemical oxidants or reductants, are being explored for the synthesis of heterocyclic compounds, including the 2H-benzo[b] acs.orgrsc.orgoxazin-3(4H)-one core. researchgate.net Future work could optimize these electrochemical conditions for the synthesis of 4-amino derivatives.

Direct Amination Strategies: A significant research direction will be the development of novel synthetic methodologies for the direct conversion of the 2H-benzo[b] acs.orgrsc.orgoxazin-3(4H)-one carbonyl group to the 4-amino functionality or the de novo synthesis that directly installs the amine group.

Integration of Advanced Computational Methodologies

Computational chemistry is becoming an indispensable tool in modern drug discovery and materials science, enabling the rational design and prediction of molecular properties. For the 2H-benzo[b] acs.orgrsc.orgoxazine (B8389632) class, these methods are guiding research and will be crucial for exploring the potential of the 4-amino derivative.

Molecular Docking and Dynamics: As seen with related benzoxazine (B1645224) and benzothiazine derivatives, molecular docking simulations are used to predict binding affinities and interaction patterns with biological targets. nih.govmdpi.com For instance, docking studies of 2H-benzo[b] acs.orgrsc.orgoxazine derivatives with the PI3Kα enzyme identified key hydrogen bonding interactions responsible for inhibitory activity. nih.gov Similarly, simulations of a thia-analogue with acetylcholinesterase revealed important π-π stacking and hydrogen bonds within the active site. mdpi.com These computational techniques will be vital for predicting the biological targets of 2H-benzo[b] acs.orgrsc.orgoxazin-4(3H)-amine and optimizing its structure for enhanced potency and selectivity.

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum methods are used to analyze molecular structures, electronic properties, and reaction mechanisms. researchgate.net These calculations can determine sites of reactivity, rotational energy barriers, and frontier molecular orbitals, providing deep insight into the compound's chemical behavior. researchgate.net This knowledge is essential for designing efficient synthetic routes and understanding the electronic basis of its biological activity.

Structure-Activity Relationship (SAR) Modeling: By combining experimental data with computational models, researchers can build robust SAR models. These models help to identify the structural features of the 2H-benzo[b] acs.orgrsc.orgoxazine scaffold that are critical for a specific biological effect. For the 4-amino derivative, computational SAR studies will accelerate the identification of potent and selective compounds by predicting the activity of novel, unsynthesized analogues.

Computational MethodApplication in Benzoxazine ResearchFuture Direction for 4-Amino Derivative
Molecular Docking Predicting binding modes and affinities with targets like PI3Kα and acetylcholinesterase. nih.govmdpi.comScreening for novel biological targets and designing derivatives with improved binding.
Molecular Dynamics Simulating the stability of ligand-protein complexes over time. acs.orgAssessing the dynamic behavior and stability of the 4-amino derivative in complex with targets.
DFT Calculations Analyzing electronic structure, reactivity, and reaction mechanisms. researchgate.netPredicting reactivity for synthetic derivatization and understanding electronic contributions to activity.
QSAR Modeling Establishing relationships between chemical structure and biological activity. nih.govGuiding the design of new derivatives with enhanced therapeutic properties.

Exploration of Untapped Biological Activities and Mechanisms of Action

Derivatives of the 2H-benzo[b] acs.orgrsc.orgoxazin-3(4H)-one core have been investigated for a wide array of biological activities. This extensive research provides a roadmap for exploring the potential of the 4-amino analogue, which may exhibit modulated or entirely novel therapeutic properties due to the change in its key functional group.

Established Activities of the Benzoxazinone (B8607429) Scaffold:

Anticancer: Derivatives have shown potent activity against various cancer cell lines, including lung, breast, colon, and leukemia. nih.govnih.gov The mechanisms of action are diverse, involving the induction of apoptosis and DNA damage, the inhibition of crucial cell signaling pathways (e.g., PI3Kα), and the targeting of transcriptional regulators like CDK9. nih.govnih.govnih.gov Some compounds have also been specifically designed as hypoxia-targeted agents for cancer therapy. nih.gov

Enzyme Inhibition: Beyond cancer-related kinases, benzoxazinones have been developed as platelet aggregation inhibitors and acetylcholinesterase inhibitors for potential use in cardiovascular and neurodegenerative diseases, respectively. mdpi.comnih.gov

Antimicrobial: The scaffold has been a template for developing agents with antibacterial and antifungal properties. researchgate.netijpsr.info

Future Research Directions: The primary amine at the 4-position in 2H-benzo[b] acs.orgrsc.orgoxazin-4(3H)-amine offers a new point for hydrogen bonding and chemical modification, which could lead to untapped biological activities. Future exploration should include:

Modulation of Known Activities: Systematically testing the 4-amino derivative against established targets of the oxazinone core (e.g., CDK9, PI3Kα, acetylcholinesterase) to understand how this structural change impacts potency and selectivity.

Antiviral and Antiparasitic Screening: While anticancer and antibacterial activities are well-documented for the core structure, the potential of benzoxazine derivatives against viral (e.g., HIV, influenza, coronaviruses) or parasitic (e.g., malaria, leishmaniasis) infections remains largely untapped.

Neuroprotective Agents: Building on the acetylcholinesterase inhibition activity, further investigation into other neurodegenerative disease targets, such as BACE1 or glycogen (B147801) synthase kinase-3 (GSK-3), could yield novel therapeutics for conditions like Alzheimer's or Parkinson's disease.

Anti-inflammatory and Immunomodulatory Roles: The structural similarity of the benzoxazine core to certain anti-inflammatory agents suggests that its derivatives could be explored for activity against targets like cyclooxygenase (COX) or tumor necrosis factor-alpha (TNF-α).

Derivative ClassReported Biological ActivityPotential Untapped Area for 4-Amino Analogue
Oxazinone-Triazole Hybrids Anticancer (induce DNA damage, ROS). nih.govAntiviral or specific kinase inhibitor profiling.
Oxazinone-Imidazole Hybrids Anti-leukemic. nih.govExploration as antifungal agents.
General Oxazinone Derivatives PI3Kα and CDK9 Inhibition. nih.govnih.govTargeting other kinase families (e.g., tyrosine kinases).
General Oxazinone Derivatives Platelet Aggregation Inhibition. nih.govInvestigation as anti-inflammatory agents.

Application of Sustainable Chemistry Principles in Synthesis and Derivatization

The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical and chemical industries. For the 2H-benzo[b] acs.orgrsc.orgoxazine scaffold, significant progress has been made in developing more environmentally benign synthesis methods, a trend that will undoubtedly extend to the production of the 4-amino derivative.

Key sustainable approaches include:

Use of Renewable Resources: Researchers have successfully synthesized benzoxazine monomers using bio-based starting materials such as sesamol, furfurylamine, eugenol, and magnolol, reducing the reliance on fossil fuels. rsc.orgresearchgate.netacs.org

Green Solvents and Solventless Reactions: The replacement of hazardous organic solvents is a core principle of green chemistry. The synthesis of benzoxazines has been achieved in safer, recyclable solvents like polyethylene (B3416737) glycol (PEG) and ethanol. acs.orgresearchgate.net Furthermore, highly efficient solventless methods have been developed, which minimize waste and simplify product purification. rsc.orgacs.org

Alternative Energy Sources: Microwave-assisted synthesis has been shown to dramatically reduce reaction times for benzoxazine formation, in one case achieving a 73.5% yield in just 5 minutes. acs.org This approach not only saves time but also reduces energy consumption compared to conventional heating methods.

Atom Economy: The development of synthetic strategies that maximize the incorporation of all starting materials into the final product is crucial. This includes exploring catalytic cycles and one-pot reactions that avoid the generation of stoichiometric byproducts. nih.govresearchgate.net

Future research will focus on integrating these principles into a holistic synthetic strategy for 2H-benzo[b] acs.orgrsc.orgoxazin-4(3H)-amine, from the selection of bio-based precursors to the final purification steps, ensuring that the production of this valuable compound is both efficient and environmentally responsible.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2H-benzo[b][1,4]oxazin-4(3H)-amine derivatives?

  • Methodological Answer : The synthesis typically involves copper(I)-catalyzed one-pot reactions, such as coupling aromatic aldehydes with propargylamine derivatives under reflux conditions. For example, regioselective synthesis of 7-bromo-substituted derivatives can be achieved using 7-bromo-4-(prop-2-yn-1-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one as a precursor . Microwave-assisted Smiles rearrangement has also been reported to improve reaction efficiency and yield . Key parameters include solvent choice (e.g., DMF or THF), temperature control (80–120°C), and catalyst loading (5–10 mol% CuI).

Q. What spectroscopic techniques are critical for structural confirmation of this compound derivatives?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for verifying substituent positions and ring fusion. For instance, ¹H NMR of 6-(2-aminothiazol-4-yl)-4-propyl derivatives shows distinct peaks for the thiazole NH₂ group (δ 6.8–7.2 ppm) and oxazine protons (δ 3.5–4.5 ppm) . High-resolution mass spectrometry (HRMS) confirms molecular weight, while IR spectroscopy identifies functional groups like C=O (1670–1690 cm⁻¹) and NH stretches (3300–3500 cm⁻¹) .

Q. How is the antimicrobial activity of this compound derivatives evaluated experimentally?

  • Methodological Answer : Standardized protocols involve agar diffusion or microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum Inhibitory Concentration (MIC) values are determined by serial dilution, with compounds like 6-(4-methoxyphenyl)-4-phenyl derivatives showing MICs ≤25 µg/mL . Controls include ciprofloxacin (positive) and DMSO (negative). Data interpretation requires normalization to solvent effects and cell viability assays (e.g., MTT) to rule out cytotoxicity .

Advanced Research Questions

Q. How can regioselectivity be controlled in the synthesis of substituted this compound derivatives?

  • Methodological Answer : Regioselectivity is achieved through steric and electronic modulation of reactants. For example, copper(I) catalysis favors coupling at the para position of aromatic aldehydes due to reduced steric hindrance, as seen in 7-bromo derivatives . Solvent polarity (e.g., acetonitrile vs. toluene) and temperature gradients (stepwise heating from 60°C to 110°C) further direct reaction pathways. Computational tools like DFT can predict reactive sites by analyzing frontier molecular orbitals .

Q. What computational strategies are used to optimize this compound derivatives for sigma receptor (σ1R) binding?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) scoring evaluate binding affinity. Derivatives with 4-phenyloxazolidin-2-one moieties show enhanced σ1R interactions (Ki ≤2.6 nM) due to hydrogen bonding with Glu172 and hydrophobic contacts with Leu105 . Pharmacophore modeling identifies critical features like the N-benzyl group and butyl spacer for receptor engagement .

Q. How can structural contradictions in biological activity data (e.g., varying IC₅₀ values) be resolved for oxazine derivatives?

  • Methodological Answer : Contradictions often arise from divergent assay conditions or substituent effects. Systematic SAR studies are essential:

  • Compare logP values to assess bioavailability differences (e.g., bromo-substituted derivatives exhibit higher membrane permeability) .
  • Validate target engagement using competitive binding assays (e.g., radioligand displacement for σ1R) .
  • Cross-reference cytotoxicity data (e.g., HeLa cell viability) to distinguish specific activity from nonspecific toxicity .

Q. What strategies mitigate challenges in functionalizing the oxazine core with electron-withdrawing groups?

  • Methodological Answer : Electrophilic aromatic substitution (e.g., nitration) requires Lewis acid catalysts (e.g., FeCl₃) to activate the electron-rich benzene ring. For example, 3-oxo-2H,4H-benzo[b][1,4]oxazine-6-boronic acid pinacol ester is synthesized via Miyaura borylation, enabling Suzuki couplings for diverse aryl substitutions . Protecting groups (e.g., tert-butyldimethylsilyl) shield reactive NH sites during harsh reactions .

Q. How do solvent and temperature affect Smiles rearrangement in oxazine synthesis?

  • Methodological Answer : Microwave-assisted Smiles rearrangement in polar aprotic solvents (e.g., DMSO) accelerates ring closure by stabilizing transition states. Optimal temperatures (120–150°C) balance reaction rate and product stability, achieving yields >80% . Lower temperatures favor intermediates, while higher temperatures risk decomposition, as observed in 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.